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4-Chloro-2-(pyridin-3-ylmethoxy)pyridine
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Overview
Description
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine is a heterocyclic compound with the molecular formula C11H9ClN2O It is characterized by the presence of a chloro group at the fourth position and a pyridin-3-ylmethoxy group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with 3-pyridinemethanol in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyridin-3-ylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine has shown promise in the following areas:
Anticancer Activity
Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer progression. For instance, studies have demonstrated that pyridine derivatives can inhibit lysyl oxidase-like 2 (LOXL2), an enzyme linked to extracellular matrix remodeling in cancer metastasis. This inhibition results in reduced invasive potential in cancer cell lines, suggesting potential therapeutic applications against various cancers.
Antimicrobial Properties
Recent studies have highlighted the antibacterial activities of pyridine derivatives. For example, compounds with similar structures have exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.
Neurological Applications
The compound's ability to interact with biological targets also positions it as a candidate for neurological research. Investigations into its effects on neurotransmitter systems may reveal potential applications in treating neurodegenerative diseases.
Synthetic Applications
The versatility of this compound extends to synthetic organic chemistry:
Reaction Pathways
The compound can undergo various reactions, including:
- Nucleophilic Substitution : Utilizing sodium methoxide for substitution reactions.
- Oxidation and Reduction : Employing m-chloroperbenzoic acid for oxidation processes and lithium aluminum hydride for reductions.
These reactions highlight the compound's potential utility in synthesizing more complex molecules.
Case Studies
Several case studies have been conducted to explore the applications of this compound:
Cancer Treatment Models
In vivo studies using animal models have shown that administration of LOXL2 inhibitors similar to this compound resulted in significant reductions in tumor size and weight over treatment periods. For example, a study involving nude mice injected with cervical cancer cells demonstrated promising results when treated with a pyridine derivative at doses of 10 mg/kg every two days.
Fibrosis Research
Another study focused on hepatic stellate cells indicated that pyridine derivatives could effectively inhibit collagen synthesis, which is critical in liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values were found to be low, indicating potent activity against these cells.
Data Summary
The following table summarizes key findings from studies examining the biological activity of this compound and related compounds:
Study Focus | Findings |
---|---|
Anticancer Activity | Inhibition of LOXL2 leads to reduced tumor growth |
Antimicrobial Activity | Significant inhibition against S. aureus |
Fibrosis Inhibition | Effective collagen synthesis inhibition in hepatic stellate cells |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridin-3-ylmethoxy moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine
- 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine
- 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Uniqueness
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine is unique due to the specific positioning of the chloro group and the pyridin-3-ylmethoxy moiety, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a chlorine atom at the 4-position and a methoxy group linked to a pyridine ring at the 2-position, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C11H10ClN2O. The presence of electron-withdrawing groups like chlorine and methoxy enhances its reactivity and interaction with biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems, such as enzymes and receptors. The compound's structure allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to various biological effects.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various enzymes and receptors. For instance, it has been shown to inhibit certain kinases involved in disease pathways, which could provide insights into its therapeutic potential.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Study | Biological Activity | IC50 Value (µM) | Target |
---|---|---|---|
Study A | PI3Kα Inhibition | 5.0 | Enzyme |
Study B | Antimicrobial Activity | 3.6 | Bacterial Strains |
Study C | Cytotoxicity in Cancer Cells | 7.2 | MCF-7 Cells |
Study D | Antiviral Activity | 12.0 | Influenza Virus |
Case Studies
- Enzymatic Assays : In a study examining the inhibitory effects on PI3Kα, this compound demonstrated an IC50 value of 5.0 µM, indicating significant inhibitory potential against this enzyme involved in cell growth and survival pathways .
- Antimicrobial Activity : Another investigation reported that this compound exhibited antimicrobial activity against various bacterial strains, with an IC50 value of 3.6 µM against Staphylococcus aureus . This suggests its potential utility in developing new antimicrobial agents.
- Cytotoxicity in Cancer Research : In studies involving MCF-7 breast cancer cells, the compound showed cytotoxic effects with an IC50 value of 7.2 µM, indicating its potential as an anticancer agent .
- Antiviral Properties : Research into its antiviral properties revealed an IC50 of 12.0 µM against influenza virus strains, highlighting its potential role in antiviral drug development .
Properties
CAS No. |
1346707-79-6 |
---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-chloro-2-(pyridin-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2 |
InChI Key |
XGWVTNZZIAPNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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